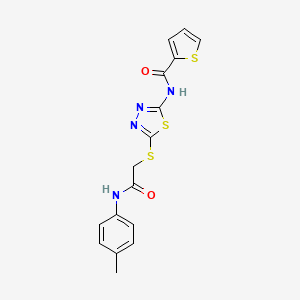

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Description

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a 1,3,4-thiadiazole derivative characterized by:

- A thiophene-2-carboxamide moiety at the 2-position of the thiadiazole ring.

Alkylation of a thiol-containing thiadiazole intermediate.

Condensation with thiophene-2-carboxylic acid derivatives under basic conditions .

Properties

IUPAC Name |

N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S3/c1-10-4-6-11(7-5-10)17-13(21)9-24-16-20-19-15(25-16)18-14(22)12-3-2-8-23-12/h2-8H,9H2,1H3,(H,17,21)(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDUFSOOTFPAHER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a novel synthetic derivative that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various studies and reviews to highlight its potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is a five-membered heterocyclic structure known for its pharmacological significance. The presence of the thiophene and carboxamide groups further enhances its chemical diversity and potential biological interactions.

Anticancer Activity

- Mechanism of Action : Thiadiazole derivatives have been extensively studied for their anticancer properties. They often exert their effects through the induction of apoptosis and cell cycle arrest in various cancer cell lines. For instance, compounds with similar scaffolds have shown significant inhibition of c-Met phosphorylation, leading to reduced tumor growth .

- In Vitro Studies : In vitro evaluations have demonstrated that certain thiadiazole derivatives exhibit promising activity against human cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). For example, derivatives with IC50 values ranging from 18.17 µg/mL against HepG2 to 22.12 µg/mL against MCF-7 indicate moderate to strong anticancer potential .

Antimicrobial Activity

- Broad-Spectrum Efficacy : Thiadiazole compounds have shown significant antimicrobial properties against various bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). For instance, modifications at the amine group of 2-amino-1,3,4-thiadiazole derivatives have resulted in MIC values as low as 32.6 μg/mL against resistant strains .

- Fungal Inhibition : These compounds also exhibit antifungal activities, with some derivatives demonstrating effective inhibition against fungal pathogens like Aspergillus niger and Candida albicans, outperforming standard antifungal agents in certain assays .

Anti-Parasitic Activity

Certain thiadiazole derivatives have been identified as potential candidates for treating parasitic infections such as trypanosomiasis. The lead compound Megazol has been noted for its effectiveness against Trypanosoma cruzi, although its high toxicity has limited clinical use .

Case Study 1: Anticancer Evaluation

A study conducted on a series of thiadiazole-derived carboxamide analogues demonstrated their effectiveness as c-Met inhibitors. After extensive optimization, one compound (designated as 51am) was found to induce significant apoptosis in MKN-45 gastric cancer cells while exhibiting favorable pharmacokinetic properties in animal models .

Case Study 2: Antimicrobial Assessment

Another research highlighted the antibacterial efficacy of nitrophenoxymethyl-1,3,4-thiadiazole derivatives. These compounds showed notable activity against Salmonella typhi and E. coli, with zones of inhibition ranging from 15–19 mm at a concentration of 500 μg/disk .

Table 1: Summary of Biological Activities of Thiadiazole Derivatives

Scientific Research Applications

Anticancer Activity

The compound exhibits significant anticancer properties , primarily attributed to its structural components that include thiophene and thiadiazole rings. Research has shown that derivatives of thiadiazole can inhibit key cellular processes involved in tumorigenesis.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study focused on a similar thiadiazole derivative demonstrated potent cytotoxicity against human tumor cell lines, including K562 chronic myelogenous leukemia cells. Treatment with low micromolar concentrations resulted in apoptotic cell death, characterized by the activation of caspases and significant morphological changes in mitochondria . The specific role of sulfur atoms in these compounds was highlighted as a critical factor in their antitumor efficacy.

Antimicrobial Properties

Thiadiazole derivatives have also been investigated for their antimicrobial activities . The interaction between these compounds and various bacterial strains has shown promising results.

Case Study: Synergistic Interaction with Antibiotics

A recent study examined the synergistic effects of a 1,3,4-thiadiazole derivative with Amphotericin B (AmB). The findings revealed that the combination significantly enhanced the clinical efficacy of AmB while reducing its toxicity. Spectroscopic analyses indicated that the thiadiazole molecule interacted with AmB to disaggregate its molecular aggregates, thereby improving its therapeutic potential .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential , particularly as a possible inhibitor of the enzyme 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory pathways.

Case Study: Molecular Docking Studies

In silico molecular docking studies have suggested that N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide could serve as an effective 5-LOX inhibitor. This positions it as a candidate for further development in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of thiadiazole derivatives. Research indicates that modifications to the thiadiazole ring can significantly influence biological activity.

Insights from SAR Studies

Studies have shown that altering substituents on the thiadiazole ring can enhance anticancer and antimicrobial activities while minimizing side effects. For instance, compounds with specific functional groups demonstrated improved binding affinity to biological targets associated with cancer cell proliferation and microbial resistance .

Data Summary Table

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Thiadiazole Derivatives

Key Observations:

- Bioactivity Trends: The p-tolylamino group (in the target compound and 4y) correlates with anticancer activity, likely due to enhanced interaction with cellular targets like aromatase or CDK5/p25 . Thiophene-2-carboxamide (target compound and 52) is associated with antimicrobial activity, possibly due to improved membrane penetration .

- Substituent Effects :

- Lipophilic groups (e.g., benzyl, chlorobenzyl) increase melting points (e.g., 5h : 133–135°C vs. 5f : 158–160°C) and synthesis yields (e.g., 5h : 88% vs. 5l : 68%), likely due to improved crystallinity .

- Electron-withdrawing groups (e.g., 4-chlorobenzyl in 5e ) may reduce metabolic stability compared to electron-donating groups (e.g., p-tolyl) .

Table 2: Physical Properties and Yields of Selected Compounds

| Compound ID/Name | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|

| 5e | 74 | 132–134 | |

| 5h | 88 | 133–135 | |

| 4y | Not specified | Not specified | |

| Target Compound | Not reported | Not reported | - |

- The target compound’s thiophene-2-carboxamide group may lower its melting point compared to phenoxyacetamide derivatives (e.g., 5e, 5h) due to reduced planarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.